1,2-Cycloheptanedione

Synthetic methodology Process chemistry Laboratory efficiency

1,2-Cycloheptanedione (CAS 3008-39-7), also referred to as cycloheptane-1,2-dione, is an alicyclic 1,2-diketone with a seven-membered ring structure bearing vicinal carbonyl groups at the 1- and 2-positions (molecular formula C₇H₁₀O₂; molecular weight 126.15 g/mol). This compound class occupies a distinct position between the more extensively studied six-membered (1,2-cyclohexanedione) and eight-membered (1,2-cyclooctanedione) congeners.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 3008-39-7
Cat. No. B1346603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cycloheptanedione
CAS3008-39-7
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(=O)CC1
InChIInChI=1S/C7H10O2/c8-6-4-2-1-3-5-7(6)9/h1-5H2
InChIKeySLOCIJOTBVAMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Cycloheptanedione (CAS 3008-39-7): Technical Specifications and Baseline Characteristics for Procurement Decision-Making


1,2-Cycloheptanedione (CAS 3008-39-7), also referred to as cycloheptane-1,2-dione, is an alicyclic 1,2-diketone with a seven-membered ring structure bearing vicinal carbonyl groups at the 1- and 2-positions (molecular formula C₇H₁₀O₂; molecular weight 126.15 g/mol) [1]. This compound class occupies a distinct position between the more extensively studied six-membered (1,2-cyclohexanedione) and eight-membered (1,2-cyclooctanedione) congeners [2]. Available as a viscous yellow oil with limited solubility in common organic solvents, it serves primarily as a synthetic building block for heterocyclic frameworks, a precursor to analytical chelating agents, and a substrate for studying medium-ring steric and electronic effects in regioselective transformations [3].

Why 1,2-Cycloheptanedione Cannot Be Interchanged with 1,2-Cyclohexanedione or 1,2-Cyclooctanedione


Generic substitution among alicyclic 1,2-diketones of differing ring sizes is not scientifically valid due to ring-size-dependent divergence in reaction pathways and product architectures. Under identical Lewis acid-promoted conditions with paraformaldehyde, the six-, seven-, and eight-membered congeners yield structurally distinct products—an outcome driven by differences in ring strain, conformational flexibility, and steric constraints that fundamentally alter chemoselectivity and reaction outcomes [1]. Additionally, in Friedländer condensations, the seven-membered ring directs a different reaction pathway compared to acyclic and six-membered analogs, precluding functional interchangeability [2]. These ring-size-specific behaviors necessitate the targeted procurement of 1,2-cycloheptanedione rather than its more readily available six-membered analog when seven-membered ring-derived intermediates or distinct synthetic outcomes are required.

1,2-Cycloheptanedione Quantitative Differentiation Evidence: Head-to-Head Performance Versus Structural Analogs


Synthetic Efficiency: Quantitative One-Step Protocol Eliminates Multi-Step Oxidation Workflows

A 2023 protocol employing adapted Vilsmeier conditions achieves quantitative yield of 1,2-cycloheptanedione in a single step from cycloheptanone, in contrast to conventional oxidation methods requiring multiple steps and intermediate purification [1]. The product is fully characterized by ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy [1]. This represents a substantial improvement in synthetic accessibility for laboratories requiring this compound, reducing both time and resource expenditure relative to traditional oxidation approaches.

Synthetic methodology Process chemistry Laboratory efficiency

Reaction Outcome Divergence: Ring-Size-Dependent Product Architecture in BF₃-Promoted Condensations

Under identical BF₃-promoted reaction conditions with paraformaldehyde, 1,2-cycloheptanedione yields the simple tricyclic acetal 9 in 72% yield, whereas 1,2-cyclohexanedione produces a structurally related compound 2 in 84% yield, and 1,2-cyclooctanedione undergoes twofold α,α′-hydroxymethylation to give acetal 11 in 53% yield [1]. The divergent product architectures—confirmed by NMR and X-ray crystallography—demonstrate that ring size dictates reaction pathway, not merely yield magnitude [1].

Reaction discovery Lewis acid catalysis Medium-ring chemistry

Reaction Pathway Selectivity: Divergent Friedländer Condensation Outcomes Relative to Six-Membered and Acyclic Analogs

In Friedländer reactions with 4-aminoacridine-3-carbaldehyde, cycloheptane-1,2-dione and cyclohexane-1,2-dione afforded only unexpected benzo[b]-1,10-phenanthroline products, whereas cycloocatane-1,2-dione provided the anticipated 3,3‘-polymethylene-bridged bibenzo[b]-1,10-phenanthroline [1]. Notably, cycloheptane-1,2-dione gave 3,3‘-trimethylene-2(pyrid-2‘-yl)benzo[b]-1,10-phenanthroline in 20% yield, while the eight-membered analog gave the corresponding tetramethylene-bridged product in 80% yield [1].

Heterocyclic synthesis Friedländer condensation Phenanthroline ligands

Radical Generation Capability: Class-Level Reactivity Confirmation Relative to Five- and Six-Membered Congeners

Cycloheptane-1,2-dione, like its five- and six-membered counterparts, undergoes cerium(IV)-mediated oxidation to generate radical species that react with electron-rich olefins [1]. This confirms that the seven-membered variant participates in the same class-level radical-generation chemistry as the more extensively studied smaller-ring 1,2-diketones, thereby extending the available substrate scope for radical-based synthetic methodologies [1].

Radical chemistry Oxidative transformations Mechanistic studies

1,2-Cycloheptanedione: Evidence-Based Procurement Application Scenarios


Synthesis of Medium-Ring-Derived Tricyclic Acetals via BF₃-Mediated Condensation

Laboratories developing medium-ring heterocyclic scaffolds should procure 1,2-cycloheptanedione specifically for BF₃-promoted condensations with paraformaldehyde to access the seven-membered-ring-derived tricyclic acetal 9 in 72% yield, a product architecture that cannot be obtained from the six- or eight-membered 1,2-diketone congeners under identical conditions [1]. This application is validated by X-ray crystallographic confirmation of product structure [1].

Precursor to 1,2-Cycloheptanedione Dioxime (Heptoxime) for Metal Coordination and Analytical Chemistry

1,2-Cycloheptanedione serves as the essential precursor to its dioxime derivative (heptoxime, CAS 530-97-2), a well-characterized analytical reagent and chelating ligand. Heptoxime has been structurally validated as a ligand in uranyl complexes, where X-ray crystallography established its cis-(E,E) tetradentate chelating bridging and cis-(E,Z) pentadentate chelating bridging coordination modes in [(UO₂)₂(C₇H₁₀N₂O₂)₂{(CH₃)₂SO}₃] single crystals [2]. Its distinct seven-membered backbone may confer differential metal-binding geometry and stability compared to five- and six-membered dioxime analogs [3]. This application supports procurement for coordination chemistry, analytical method development, and metal-ion detection studies.

Substrate for Regioselective and Diastereoselective Reaction Discovery Studies

For methodology development laboratories investigating Lewis acid-mediated regioselective condensations or diastereoselective hydrogenation processes, 1,2-cycloheptanedione provides a complex 1,2-diketone scaffold that enables reaction discovery. Multidimensional reaction screening employing complex 1,2-cycloheptanediones has enabled the discovery of regioselective condensations with substituted ureas and diastereoselective hydrogenation via allylpalladium hydride isomerization [4]. The seven-membered ring introduces steric and conformational constraints distinct from six-membered analogs, offering a unique substrate profile for exploring novel transformations [4].

Technical Documentation Hub

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